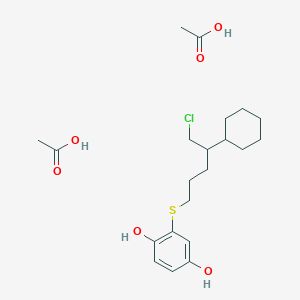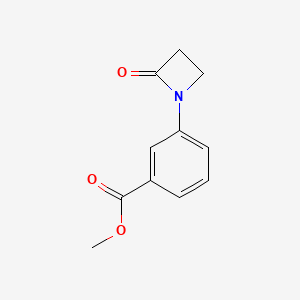
1-(3,5-Dibromo-2,6-dihydroxy-4-methoxyphenyl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,5-Dibromo-2,6-dihydroxy-4-methoxyphenyl)ethan-1-one is an organic compound that features a brominated aromatic ring with hydroxyl and methoxy substituents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-(3,5-Dibromo-2,6-dihydroxy-4-methoxyphenyl)ethan-1-one can be synthesized through the bromination of 2-hydroxyacetophenone derivatives. One method involves the reaction of bromine with 3,5-dibromo-2-hydroxyacetophenone in refluxing acetic acid for 2.5 hours, yielding the desired product . Another approach includes the reaction of bromine with 2-hydroxyacetophenone in chloroform in an ice bath for 2 hours .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate modifications to reaction conditions and equipment.
Análisis De Reacciones Químicas
Types of Reactions
1-(3,5-Dibromo-2,6-dihydroxy-4-methoxyphenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or thiourea.
Major Products
Oxidation: Quinones or other oxidized derivatives.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-(3,5-Dibromo-2,6-dihydroxy-4-methoxyphenyl)ethan-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(3,5-Dibromo-2,6-dihydroxy-4-methoxyphenyl)ethan-1-one involves its interaction with various molecular targets and pathways. The compound’s brominated aromatic ring and hydroxyl groups allow it to participate in redox reactions and form covalent bonds with biological molecules. These interactions can lead to the modulation of enzyme activity, disruption of cellular processes, and induction of cell death in certain contexts.
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-1-(4-methoxyphenyl)ethan-1-one: Shares a similar structure but with fewer bromine atoms.
2,5-Dibromo-6-isopropyl-3-methyl-1,4-benzoquinone: Another brominated aromatic compound with different substituents.
Uniqueness
1-(3,5-Dibromo-2,6-dihydroxy-4-methoxyphenyl)ethan-1-one is unique due to its specific combination of bromine, hydroxyl, and methoxy groups on the aromatic ring
Propiedades
Número CAS |
88217-21-4 |
|---|---|
Fórmula molecular |
C9H8Br2O4 |
Peso molecular |
339.96 g/mol |
Nombre IUPAC |
1-(3,5-dibromo-2,6-dihydroxy-4-methoxyphenyl)ethanone |
InChI |
InChI=1S/C9H8Br2O4/c1-3(12)4-7(13)5(10)9(15-2)6(11)8(4)14/h13-14H,1-2H3 |
Clave InChI |
VIOQJTBEPYOHOY-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=C(C(=C(C(=C1O)Br)OC)Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



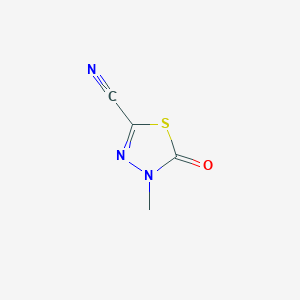

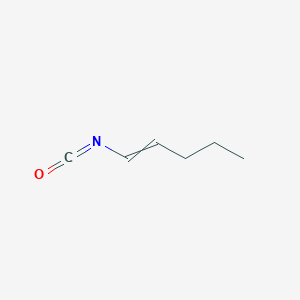

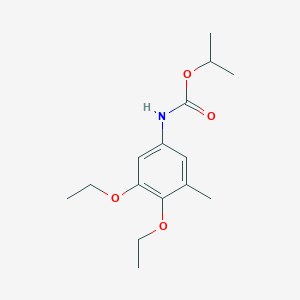
![N-[1,1'-Biphenyl]-3-yl-N~2~-methyl-N~2~-phenylglycinamide](/img/structure/B14401679.png)


![4-[3-(Benzoyloxy)-1,3-oxazinan-2-yl]-N,N-dimethylaniline](/img/structure/B14401685.png)
![1,2-Dimethyl-1-[2-(pentanoylsulfanyl)ethyl]piperidin-1-ium iodide](/img/structure/B14401692.png)

